4-Anilino-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
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Overview
Description
4-Anilino-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a chemical compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an anilino group, a chlorophenyl group, and a pyridazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyridazine ring through cyclization reactions, followed by the introduction of the anilino and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
4-Anilino-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Anilino-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile include other pyridazine derivatives and compounds with anilino and chlorophenyl groups. Examples include:
- 4-Anilino-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
- 4-Anilino-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
4-anilino-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-12-6-8-14(9-7-12)22-17(23)10-15(16(11-19)21-22)20-13-4-2-1-3-5-13/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUZEQXSOOLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)N(N=C2C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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